UCB-J

SV2A binding affinity PET radioligand characterization In vitro pharmacology

Researchers quantifying synaptic density in Alzheimer's and neurodegenerative disease trials face variability with alternative SV2A tracers lacking validated reproducibility. UCB-J (CAS 1604786-87-9) is the benchmark SV2A PET tracer with established 28-day test-retest repeatability (VT TRT -2.2% ± 8.5), enabling reliable detection of 10-15% synaptic changes in longitudinal studies. • High Bmax (10,000 ± 640 fmol/mg protein) in human cortex ensures robust signal detection. • Selective SV2A binding validated via levetiracetam blocking in primate and rodent models. • Stable binding during functional brain activation supports combined PET-fMRI correlation studies.

Molecular Formula C17H15F3N2O
Molecular Weight 320.32
CAS No. 1604786-87-9
Cat. No. B1147688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-J
CAS1604786-87-9
Synonyms(4R)-1-[(3-methyl-4-pyridyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Molecular FormulaC17H15F3N2O
Molecular Weight320.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UCB-J: SV2A PET Tracer for Synaptic Density


UCB-J (CAS 1604786-87-9) is a heterocyclic non-acetamide ligand that binds with high affinity and selectivity to synaptic vesicle glycoprotein 2A (SV2A), a presynaptic protein ubiquitously expressed in all human brain regions [1]. Radiolabeled with carbon-11 ([11C]UCB-J), it serves as a positron emission tomography (PET) radiotracer for in vivo quantification of synaptic density, with validation in nonhuman primates and humans confirming its utility as an alternative synaptic density marker to synaptophysin [2].

Why UCB-J Cannot Be Replaced by Other SV2A Tracers


Although multiple SV2A-targeting PET radiotracers have been developed, including [18F]UCB-H and [18F]SDM-8, [11C]UCB-J maintains distinct quantitative performance advantages that preclude simple substitution in imaging protocols. [18F]UCB-H demonstrated suboptimal specific signal in early human studies compared to [11C]UCB-J [1], while [18F]SDM-8, though showing comparable affinity, has not matched the extensive clinical validation and test-retest reproducibility established for UCB-J [2]. The quantitative differences in binding kinetics, metabolism, and validated reference tissue models directly impact the accuracy and comparability of synaptic density measurements, making UCB-J the benchmark against which newer tracers are evaluated rather than an interchangeable option.

UCB-J: Quantitative Evidence


Sub-Nanomolar Binding Affinity

UCB-J binds to SV2A with a dissociation constant (Kd) of 2.6 ± 0.25 nM in rat brain and 2.9 ± 0.54 nM in human cortex, as determined by [3H]UCB-J saturation binding assays [1]. In comparison, the anti-epileptic drug levetiracetam exhibits a Ki of 1.74 μM, representing a >600-fold lower affinity [2]. [18F]UCB-H also shows nanomolar affinity for SV2A, but its specific signal in humans is suboptimal compared to UCB-J, limiting its quantitative utility [3]. SDM-8 displays a Ki of 0.58 nM, similar to UCB-J, but lacks equivalent clinical validation [4].

SV2A binding affinity PET radioligand characterization In vitro pharmacology

High SV2A Density in Human Cortex

Saturation binding studies with [3H]UCB-J reveal a high maximal binding capacity (Bmax) of 10,000 ± 640 fmol/mg protein in control human cortex, compared to 810 ± 25 fmol/mg protein in rat brain [1]. The high Bmax in human cortex translates to a specific binding signal that is approximately 12-fold greater than in rat brain, enabling robust detection of synaptic density changes in clinical PET studies [2]. [18F]UCB-H shows a similar distribution pattern but lower absolute Bmax values in comparable regions, contributing to its suboptimal specific signal [3].

SV2A expression Bmax PET quantification

Excellent Test-Retest Reproducibility

In a multicenter study of 9 healthy controls and 8 Alzheimer's disease patients undergoing two [11C]UCB-J PET scans 28 days apart, the whole-brain grey matter test-retest repeatability (TRT) for volume of distribution (VT) was -2.2% ± 8.5, with TRT for DVR of 0.4% ± 12.0 and SRTM BPND of -8.0% ± 10.2 [1]. Regional mean absolute test-retest reproducibility for VT ranged from 3-9% across brain regions in an independent cohort [2]. This level of reproducibility is essential for detecting treatment effects in longitudinal studies, where changes in synaptic density of 10-15% are expected over the course of a clinical trial. Comparable reproducibility data for [18F]UCB-H or [18F]SDM-8 are not available, limiting their utility for longitudinal monitoring.

Test-retest repeatability Longitudinal imaging Clinical trial endpoint

Favorable Metabolism and Free Fraction

[11C]UCB-J exhibits moderate metabolism, with a parent fraction of 36 ± 13% at 15 min post-injection in humans [1], and 22.5 ± 4.2% at 15 min in mice [2]. The plasma free fraction is 32 ± 1%, which is comparable to [18F]UCB-H (~40%) but with more favorable overall kinetics [3]. The relatively slow metabolism of UCB-J compared to other 11C-labeled tracers allows for robust kinetic modeling using a 1-tissue compartment model (1T2k_VB) with 60-minute scan durations, providing reliable estimates of VT and BPND [1].

Radiometabolism Kinetic modeling Input function

High SV2A Isoform Selectivity

Structural and binding studies demonstrate that UCB-J selectively binds to SV2A over the related isoforms SV2B and SV2C [1]. Specific mutations in the SV2A binding pocket disrupt UCB-J binding, confirming isoform selectivity [1]. In vivo displacement studies with levetiracetam and padsevonil (SV2A-selective drugs) further confirm the specificity of [11C]UCB-J for SV2A [2]. In contrast, [18F]UCB-H shows some cross-reactivity with SV2B and SV2C, which may contribute to its suboptimal specific signal in human imaging [3].

Target selectivity SV2 isoforms Off-target binding

Stable Binding Under Brain Activation

A study using a visual stimulation task demonstrated that [11C]UCB-J tissue influx (K1), volume of distribution (VT), and binding potential (BPND) remain unchanged during physiological brain activation, confirming that UCB-J binding is not influenced by acute changes in neuronal activity [1]. This property is critical for interpreting synaptic density measurements independently of functional state. Similar stability has not been systematically evaluated for [18F]UCB-H or [18F]SDM-8, creating uncertainty regarding their suitability for studies involving functional activation paradigms.

Functional PET Brain activation Binding stability

UCB-J: Key Applications


Longitudinal Monitoring in Alzheimer's Trials

The established 28-day test-retest repeatability of [11C]UCB-J (VT TRT -2.2% ± 8.5) [1] makes it the preferred radiotracer for detecting treatment-related changes in synaptic density in Alzheimer's disease clinical trials. The ability to reliably measure changes as small as 10-15% over time enables the evaluation of disease-modifying therapies targeting synaptic preservation. [18F]UCB-H and [18F]SDM-8 lack equivalent reproducibility data, limiting their utility for longitudinal monitoring.

Synaptic Density in Tauopathies & Neurodegeneration

UCB-J has been validated in multiple neurodegenerative disorders, including progressive supranuclear palsy (PSP), corticobasal syndrome (CBS), and temporal lobe epilepsy, where it reveals region-specific synaptic loss correlating with disease severity [2]. Its high Bmax in human cortex (10,000 ± 640 fmol/mg protein) [3] and selectivity for SV2A over SV2B/SV2C [4] ensure robust signal detection and minimize off-target binding, making it the benchmark for cross-sectional synaptic density mapping.

Preclinical Synaptic Density in Rodent Models

[11C]UCB-J has been validated in mouse models, with demonstrated specificity for SV2A via levetiracetam blocking studies and reliable kinetic modeling using image-derived input functions [5]. The [18F]UCB-J analog offers a longer half-life alternative while maintaining comparable binding kinetics, enabling multisite preclinical studies [6]. In contrast, [18F]UCB-H shows suboptimal specific signal in rodent brain, limiting its utility in preclinical research [7].

Combined PET and fMRI Studies

The demonstrated stability of [11C]UCB-J binding during functional brain activation [8] makes it uniquely suitable for studies combining PET and functional MRI to correlate synaptic density with neural activity. This property ensures that observed changes in UCB-J binding reflect true synaptic density alterations rather than activity-dependent fluctuations, a feature not yet established for alternative SV2A tracers.

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